6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine
Overview
Description
6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a thiazolo[4,5-b]pyridine core structure
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with histamine H3 receptors, acting as an antagonist . This interaction is significant as it can modulate histamine-mediated signaling pathways, which are involved in various physiological processes such as neurotransmission, immune response, and gastric acid secretion.
Additionally, this compound exhibits high antioxidant activity . It interacts with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing oxidative damage to cellular components. This property is particularly important in protecting cells from oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . This effect is mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, as mentioned earlier, this compound acts as an antagonist of histamine H3 receptors . By binding to these receptors, it prevents histamine from activating them, thereby inhibiting histamine-mediated signaling.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under normal storage conditions , but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, it may undergo degradation, leading to a decrease in its potency and efficacy.
In in vitro and in vivo studies, long-term exposure to this compound has been shown to have sustained effects on cellular function. For example, prolonged treatment with this compound can lead to persistent inhibition of cancer cell proliferation and induction of apoptosis . The long-term effects can vary depending on the concentration and duration of exposure, as well as the specific cell type or tissue being studied.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and inhibition of cancer cell proliferation . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can be distributed to various cellular compartments, where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may be localized to the nucleus, where it can interact with transcription factors and other gene regulatory proteins to influence gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine typically involves multiple steps, starting with the construction of the thiazolo[4,5-b]pyridine core. One common approach is the cyclization of appropriate precursors, such as aminothiazoles and halopyridines, under specific reaction conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines or other reduced forms.
Scientific Research Applications
Chemistry: In chemistry, 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine serves as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It may also serve as a precursor for the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry: In the agrochemical industry, this compound can be used to create new pesticides and herbicides. Its unique properties may enhance the effectiveness and safety of these products.
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the thiazole ring.
Thiazolo[4,5-b]pyridin-2-amine: Lacks the trifluoromethyl group.
2-Fluoro-6-(trifluoromethyl)aniline: Contains a fluorine atom instead of the thiazole ring.
Uniqueness: 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is unique due to the combination of the trifluoromethyl group and the thiazolo[4,5-b]pyridine core. This combination imparts distinct electronic and steric properties, making it valuable in various applications.
Properties
IUPAC Name |
6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)3-1-4-5(12-2-3)13-6(11)14-4/h1-2H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALCPGVJCPHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234714 | |
Record name | 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-52-3 | |
Record name | 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206250-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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